

Benchmarking Marginatoxin: A Comparative Guide Against Current Autoimmune Therapies

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Compound of Interest		
Compound Name:	Marginatoxin	
Cat. No.:	B12306198	Get Quote

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The landscape of autoimmune disease treatment is continually evolving, with biologic therapies significantly improving patient outcomes. However, the search for novel, more targeted, and effective treatments is a constant endeavor. This guide provides a comparative analysis of **Marginatoxin**, a potent peptide inhibitor of the Kv1.3 potassium channel, against established biologic therapies for autoimmune diseases: adalimumab (a TNF-α inhibitor), secukinumab (an IL-17A inhibitor), and ustekinumab (an IL-12/23 inhibitor).

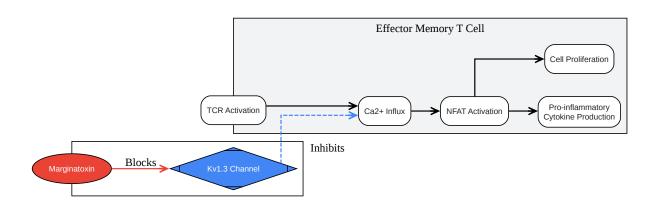
Mechanism of Action: A Tale of Different Targets

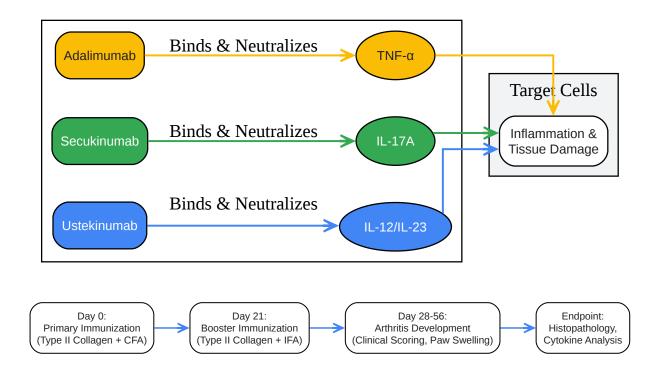
The therapeutic efficacy of these molecules stems from their distinct molecular targets within the complex inflammatory cascades that drive autoimmune pathology.

Marginatoxin: Targeting Effector Memory T Cells

Marginatoxin exerts its immunomodulatory effects by potently and selectively blocking the Kv1.3 voltage-gated potassium channel. These channels are crucial for the activation and proliferation of effector memory T (TEM) cells, a key cell type implicated in the pathogenesis of various autoimmune diseases. By inhibiting Kv1.3, **Marginatoxin** hyperpolarizes the T cell membrane, which in turn reduces calcium influx upon T cell receptor stimulation. This blunts downstream signaling pathways, leading to decreased cytokine production and proliferation of pathogenic TEM cells.







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